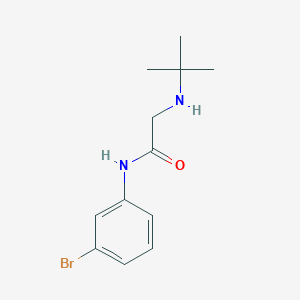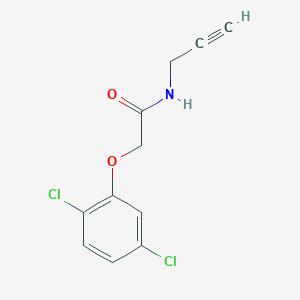
2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and a propynylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 2,5-dichlorophenol with propargylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Common solvents include ethanol, methanol, or dichloromethane.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or herbicidal properties.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
作用機序
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide
- 2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)ethanamide
- 2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)propionamide
Uniqueness
2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is unique due to the specific positioning of the dichlorophenoxy group and the propynylacetamide moiety. This structural arrangement may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C11H9Cl2NO2 |
|---|---|
分子量 |
258.10 g/mol |
IUPAC名 |
2-(2,5-dichlorophenoxy)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-5-14-11(15)7-16-10-6-8(12)3-4-9(10)13/h1,3-4,6H,5,7H2,(H,14,15) |
InChIキー |
ZUBFEMPQBDHKSI-UHFFFAOYSA-N |
正規SMILES |
C#CCNC(=O)COC1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


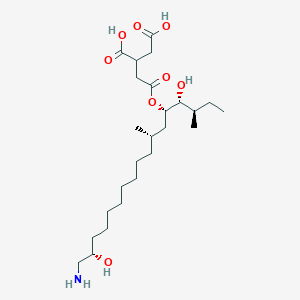
![Tert-butyl 4-methyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14900573.png)
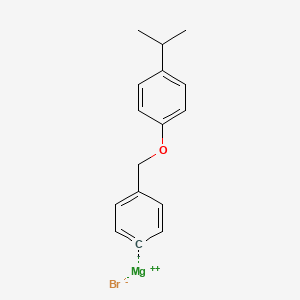
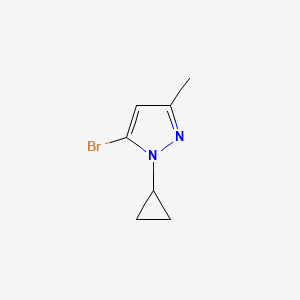
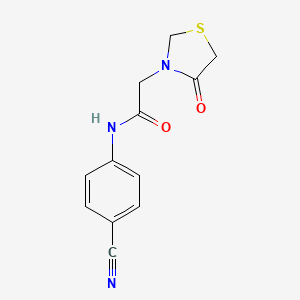
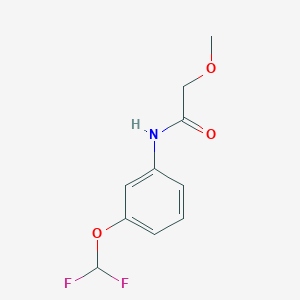
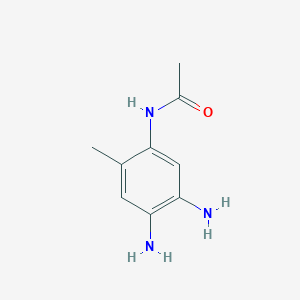
![5-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14900618.png)
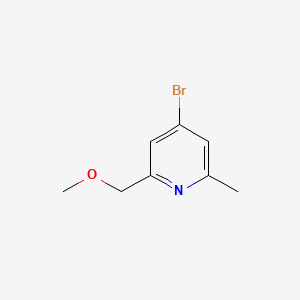
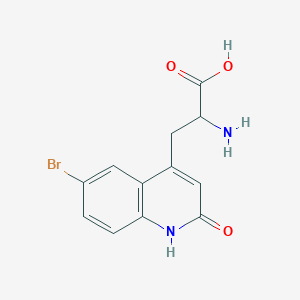
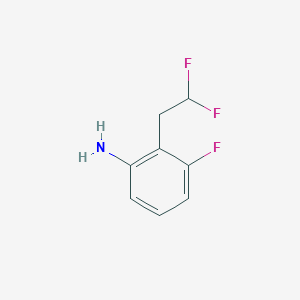
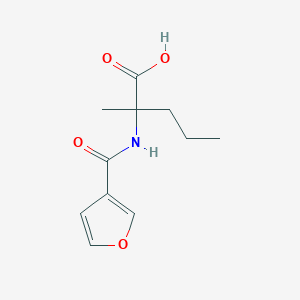
![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
